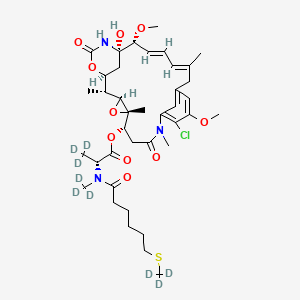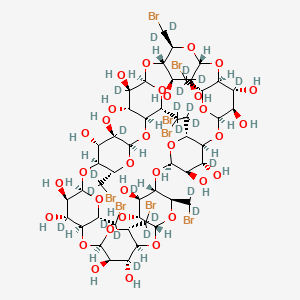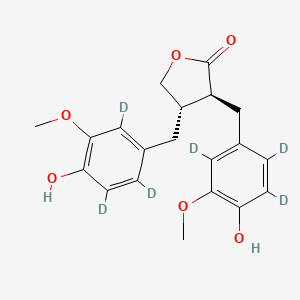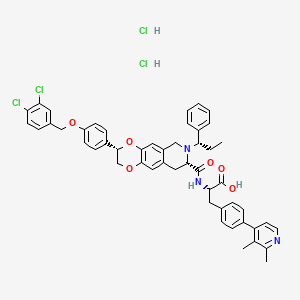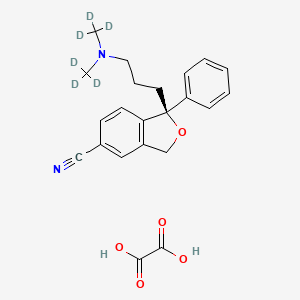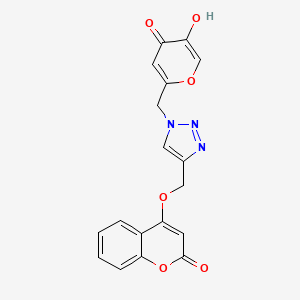
AChE-IN-19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE-IN-19 is a potent inhibitor of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine. This compound has shown significant potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease due to its ability to inhibit acetylcholinesterase and prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-19 involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions typically include the use of a solvent such as acetic acid and a temperature range of 60-80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
AChE-IN-19 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and the use of solvents like dichloromethane.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule, while oxidation can convert alcohol groups to carbonyl groups.
Applications De Recherche Scientifique
AChE-IN-19 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used as a model compound to study the inhibition of acetylcholinesterase and related enzymes.
Biology: Employed in research on neurodegenerative diseases to understand the role of acetylcholinesterase inhibition in disease progression.
Medicine: Investigated as a potential therapeutic agent for Alzheimer’s disease due to its neuroprotective effects and ability to inhibit acetylcholinesterase.
Mécanisme D'action
AChE-IN-19 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This prevents the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic transmission . The molecular targets involved include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues.
Comparaison Avec Des Composés Similaires
AChE-IN-19 is unique in its high potency and selectivity for acetylcholinesterase compared to other similar compounds . Some similar compounds include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors, providing additional therapeutic benefits.
This compound stands out due to its lower toxicity and higher efficacy in preclinical studies, making it a promising candidate for further development.
Propriétés
Formule moléculaire |
C30H33NO7 |
|---|---|
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
[5-methoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl] (E)-3-[4-(dimethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C30H33NO7/c1-31(2)21-10-7-19(8-11-21)9-14-29(32)37-22-17-25(33-3)23-12-13-24(38-26(23)18-22)20-15-27(34-4)30(36-6)28(16-20)35-5/h7-11,14-18,24H,12-13H2,1-6H3/b14-9+ |
Clé InChI |
CWEDIQHOXNMLQK-NTEUORMPSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(CCC(O3)C4=CC(=C(C(=C4)OC)OC)OC)C(=C2)OC |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(CCC(O3)C4=CC(=C(C(=C4)OC)OC)OC)C(=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


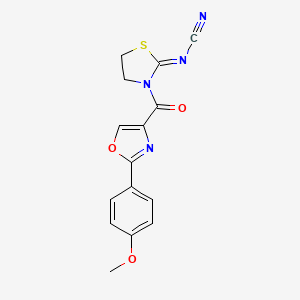
![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)
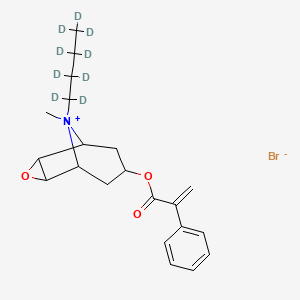
![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12416015.png)
